

Structure-Activity Relationship of 2-Phenyl-1,3-Dioxane Analogs: A Comparative Guide

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Compound of Interest

Compound Name: 5,5-Bis(bromomethyl)-2-phenyl-1,3-dioxane

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-phenyl-1,3-dioxane analogs, focusing on their interactions with various biological targets. The information presented is collated from preclinical studies and aims to facilitate further research and development in this area. Quantitative data are summarized in structured tables, and detailed experimental methodologies for key assays are provided.

Overview of Biological Activities

2-Phenyl-1,3-dioxane analogs have been investigated for a range of biological activities, primarily targeting the central nervous system (CNS). Key areas of investigation include their potential as anticonvulsants and their affinity for sigma (σ) and phencyclidine (PCP) receptors. Modifications to the 2-phenyl ring, the 1,3-dioxane core, and substituents at other positions have been shown to significantly influence the potency and selectivity of these compounds.

Comparative Biological Data

The following tables summarize the quantitative data from various studies, comparing the biological activities of different 2-phenyl-1,3-dioxane analogs.

Table 1: Anticonvulsant Activity of 2-Phenyl-1,3-Dioxane Analogs

Compound ID	Substituents	MES ED ₅₀ (mg/kg)	scPTZ ED ₅₀ (mg/kg)	Neurotoxicity TD ₅₀ (mg/kg)	Reference
Analog A	R ¹ =H, R ² =H	49.6	67.4	>300	[1]
Analog B	R ¹ =4-Cl, R ² =H	35.2	55.1	250	[1]
Analog C	R ¹ =H, R ² =CH ₃	62.1	89.3	>300	[1]
Analog D	R ¹ =4-F, R ² =CH ₃	41.5	60.8	280	[1]

MES: Maximal Electroshock Seizure test; scPTZ: subcutaneous Pentylenetetrazole test. ED₅₀: Median Effective Dose; TD₅₀: Median Toxic Dose.

Table 2: Receptor Binding Affinities of 2-Phenyl-1,3-Dioxane Analogs

Compound ID	Substituents	σ ₁ Receptor K _i (nM)	PCP Receptor K _i (nM)	Reference
Analog E	2-phenyl, 4-(aminoethyl)	6.0	150	[2]
Analog F	2-(4-chlorophenyl), 4-(aminoethyl)	2.5	85	[3]
Analog G	2-phenyl, 4-(aminopropyl)	12.8	210	[2]
Analog H	2-ethyl-2-phenyl, 4-(aminobutyl)	8.3	350	[2]

K_i: Inhibitory Constant.

Structure-Activity Relationship Summary

The collected data reveals several key trends in the structure-activity relationship of 2-phenyl-1,3-dioxane analogs:

- Substitution on the Phenyl Ring: Electron-withdrawing groups, such as chloro and fluoro, at the para-position of the 2-phenyl ring tend to increase anticonvulsant activity.
- Alkyl Substitution at C2: The presence of a small alkyl group, such as an ethyl group, at the 2-position alongside the phenyl group can influence receptor binding affinity.
- Side Chain at C4: The nature and length of the aminoalkyl side chain at the 4-position of the dioxane ring are critical for σ_1 receptor affinity. An aminoethyl group appears to be optimal in the analogs studied.
- Stereochemistry: The stereochemistry of the 1,3-dioxane ring, particularly the orientation of the substituents at the 2 and 4 positions (axial vs. equatorial), plays a crucial role in determining the biological activity. For instance, an axially oriented phenyl moiety in the 2-position has been a key feature in the design of some σ_1 and PCP receptor antagonists.[\[3\]](#)

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.[\[4\]](#)[\[5\]](#)[\[6\]](#)

- Apparatus: An electroconvulsive shock generator with corneal or auricular electrodes.
- Animal Preparation: Male mice (e.g., ICR strain, 23 ± 3 g) are acclimated to the laboratory environment for at least 3-4 days with ad libitum access to food and water.[\[4\]](#)
- Procedure:
 - The test compound is administered to a group of animals ($n=5-10$ per group) at various doses, typically via oral (p.o.) or intraperitoneal (i.p.) injection.

- At the time of peak effect of the drug, an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) is delivered through corneal electrodes, which are pre-treated with an anesthetic ophthalmic solution to minimize discomfort.[5][6]
- The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. An animal is considered protected if it does not exhibit this response.[4]
- The median effective dose (ED_{50}), the dose that protects 50% of the animals, is calculated using statistical methods.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

The scPTZ test is a model for generalized myoclonic and absence seizures and is used to identify compounds that can raise the seizure threshold.[7][8]

- Apparatus: Standard animal observation cages.
- Animal Preparation: Similar to the MES test, male mice are acclimated to the laboratory conditions.
- Procedure:
 - The test compound is administered at various doses to different groups of animals.
 - After a predetermined time corresponding to the drug's peak effect, a convulsant dose of pentylenetetrazole (PTZ), typically 85 mg/kg for CF-1 mice, is injected subcutaneously in the midline of the neck.[7]
 - The animals are then observed for a period of 30 minutes for the presence or absence of a clonic seizure, characterized by at least 3-5 seconds of clonic spasms of the forelimbs, hindlimbs, or jaw.[7]
 - An animal is considered protected if it does not exhibit a clonic seizure.
 - The ED_{50} is calculated based on the dose-response data.

Sigma Receptor (σ_1) Radioligand Binding Assay

This assay is used to determine the affinity of test compounds for the σ_1 receptor.[\[9\]](#)[\[10\]](#)

- Materials:

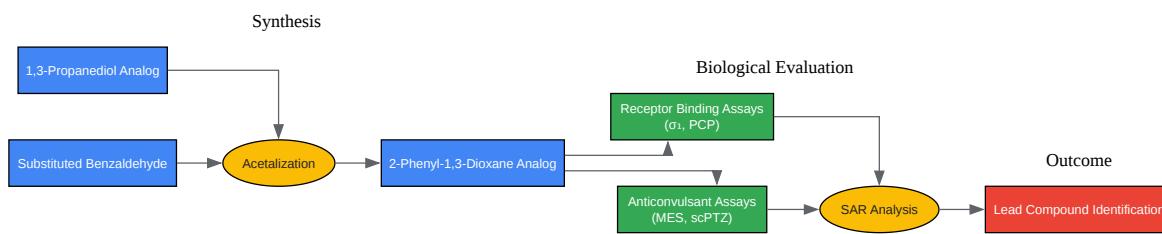
- Membrane preparations from tissues or cells expressing σ_1 receptors (e.g., guinea pig brain).
- Radioligand: $[^3\text{H}]$ -(+)-pentazocine, a selective σ_1 receptor ligand.
- Non-specific binding control: Haloperidol.
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Glass fiber filters and a filtration apparatus.
- Scintillation counter.

- Procedure:

- Membrane homogenates are incubated with a fixed concentration of the radioligand ($[^3\text{H}]$ -(+)-pentazocine) and varying concentrations of the test compound in the assay buffer.
- To determine non-specific binding, a separate set of tubes is incubated with the radioligand and a high concentration of an unlabeled ligand (e.g., haloperidol).
- The incubation is carried out at a specific temperature (e.g., 37°C) for a duration sufficient to reach equilibrium.
- The reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.
- The filters are washed with ice-cold buffer to remove unbound radioligand.
- The radioactivity retained on the filters is measured using a scintillation counter.
- The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC_{50}) is determined. The inhibitory constant (K_i) is then calculated using the Cheng-Prusoff equation.

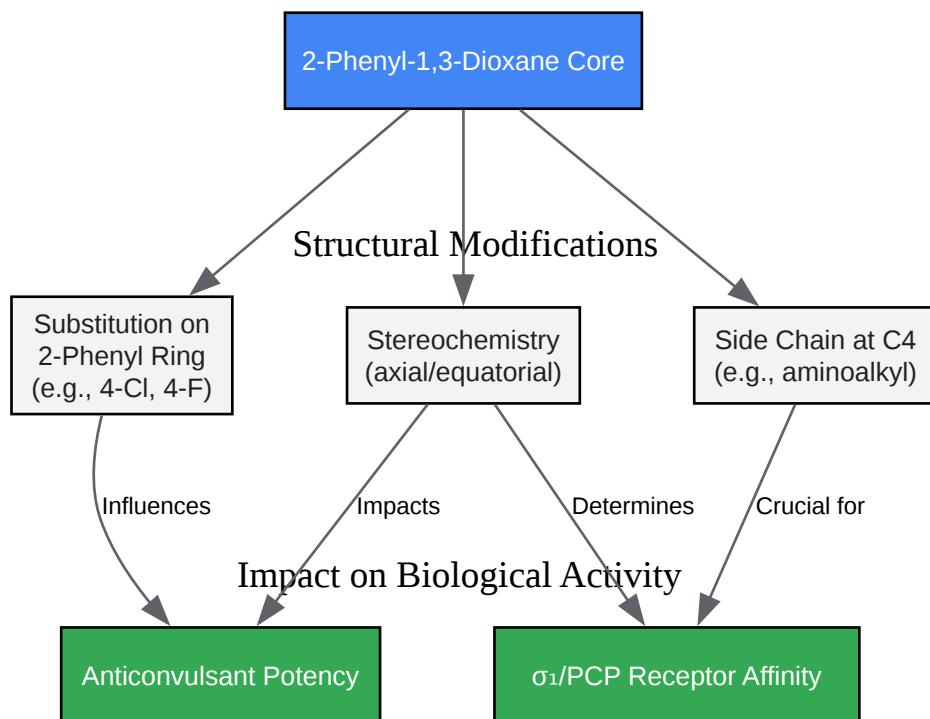
Visualizations

The following diagrams illustrate key concepts and workflows related to the SAR of 2-phenyl-1,3-dioxane analogs.



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Caption: General workflow for the development and evaluation of 2-phenyl-1,3-dioxane analogs.



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Caption: Key structural modifications influencing the biological activity of 2-phenyl-1,3-dioxane analogs.

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